N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound contains a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Compounds bearing amide functionality are essential key intermediates in medicinal chemistry due to their high solubility and the ease and efficiency in reaching the target sites . They possess a wide variety of biological activities .
Biochemical Pathways
Oxadiazoles, a key component of this compound, are known to have a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Pharmacokinetics
Compounds bearing amide functionality are known for their high solubility, which can impact their bioavailability .
Result of Action
The synthesized compounds were evaluated for anticancer activity against four cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity in comparison to etoposide used as a reference drug .
Action Environment
The synthesis of similar compounds involves reactions in specific conditions, such as at 0-5°c , which may suggest that the compound’s stability and efficacy could be influenced by temperature and other environmental factors.
Preparation Methods
The synthesis of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(naphthalen-2-yloxy)acetic acid and 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.
Formation of Amide Bond: The carboxylic acid group of 2-(naphthalen-2-yloxy)acetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: It has shown promise in biological assays for its potential antibacterial and antifungal activities.
Comparison with Similar Compounds
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other compounds containing the 1,3,4-oxadiazole ring:
Properties
IUPAC Name |
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-23-24-21(27-14)16-6-9-18(10-7-16)22-20(25)13-26-19-11-8-15-4-2-3-5-17(15)12-19/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKKEQKWWJEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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